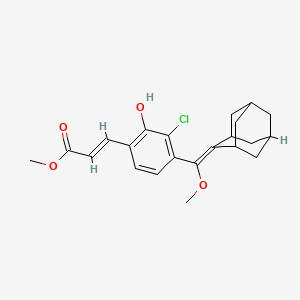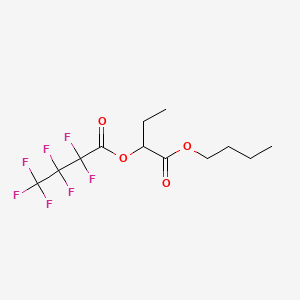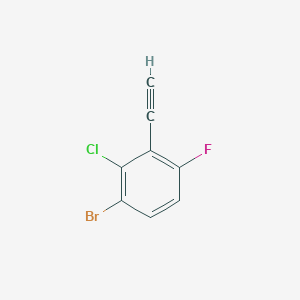
3-Bromo-2-chloro-6-fluorophenylacetylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-chloro-6-fluorophenylacetylene is an organohalide compound with the molecular formula C8H3BrClF It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenylacetylene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-6-fluorophenylacetylene typically involves halogenation reactions. One common method is the bromination of 2-chloro-6-fluorophenylacetylene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-chloro-6-fluorophenylacetylene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding phenylacetylene derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of less halogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated phenylacetylene derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-chloro-6-fluorophenylacetylene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-chloro-6-fluorophenylacetylene involves its interaction with molecular targets through its halogen atoms and phenylacetylene structure. The compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-chloro-6-fluorotoluene: Similar in structure but with a methyl group instead of an acetylene group.
3-Bromo-6-chloro-2-fluorophenol: Contains a hydroxyl group instead of an acetylene group.
(3-Bromo-6-chloro-2-fluorophenyl)methanol: Contains a hydroxymethyl group instead of an acetylene group.
Uniqueness
3-Bromo-2-chloro-6-fluorophenylacetylene is unique due to its combination of bromine, chlorine, and fluorine atoms attached to a phenylacetylene structure. This unique arrangement imparts specific reactivity and properties that are valuable in various chemical and industrial applications.
Eigenschaften
Molekularformel |
C8H3BrClF |
|---|---|
Molekulargewicht |
233.46 g/mol |
IUPAC-Name |
1-bromo-2-chloro-3-ethynyl-4-fluorobenzene |
InChI |
InChI=1S/C8H3BrClF/c1-2-5-7(11)4-3-6(9)8(5)10/h1,3-4H |
InChI-Schlüssel |
MYMGANNTPAPTAL-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=C(C=CC(=C1Cl)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rel-(1S,2S,4S,5S)-4-(7-Methoxy-2-oxo-2H-chromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B12845419.png)
![N-(1-Cyclohexyl-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12845423.png)

![5-(2-chloroethyl)-1-[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12845439.png)
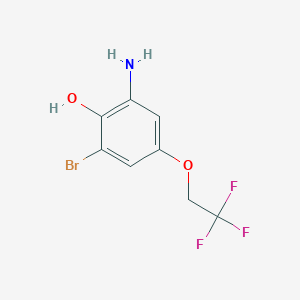

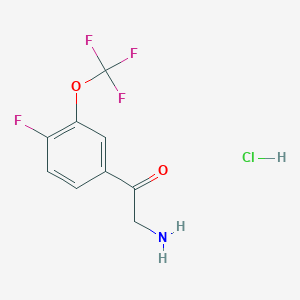
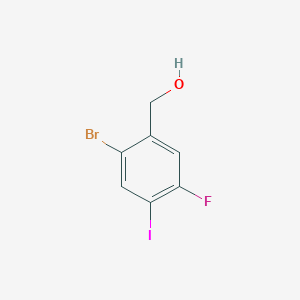

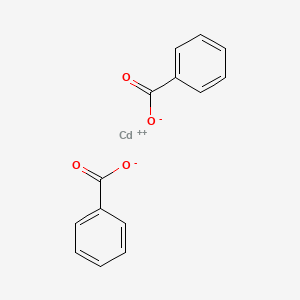
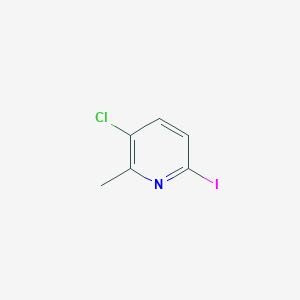
![N-[4-[1-(3-butyl-2,6-dioxo-7H-purin-8-yl)but-3-enyl]phenyl]acetamide](/img/structure/B12845478.png)
